1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
Description
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol (CAS 338421-97-9) is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The propanol backbone is modified at the 3-position with a sulfanyl group linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines fluorinated aromatic systems and a sulfur-containing group, which may enhance lipophilicity, metabolic stability, and receptor-binding properties .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-18-6-1-2-7-19(18)26-10-8-25(9-11-26)13-16(27)14-28-17-5-3-4-15(12-17)20(22,23)24/h1-7,12,16,27H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVYMZKCHTYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its structure features a piperazine ring, which is significant in many pharmacological agents, and a sulfanyl group that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 394.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Pharmacological Effects
This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems. Key findings include:
- Serotonin Receptor Affinity : The compound has been shown to bind to serotonin receptors, with significant affinity noted in studies involving rat brain tissue. The binding constants (Ki values) suggest a strong interaction with the 5-HT receptor subtype, which is crucial for mood regulation and anxiety responses .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit antitumor effects against various human cancer cell lines, including A549 (lung cancer) and SKOV-3 (ovarian cancer). The mechanism appears to involve the induction of apoptosis in these cell lines .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems involved in neurodegenerative diseases .
The compound's biological activity is largely attributed to its ability to modulate neurotransmitter systems, particularly through:
- Inhibition of Reuptake : Similar compounds have shown potential in inhibiting the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft .
- Receptor Modulation : The piperazine moiety is known for its ability to interact with various receptors, which may explain the compound's diverse pharmacological profile.
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of related piperazine derivatives, researchers found that compounds with structural similarities to this compound exhibited notable cytotoxicity against several tumor cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing IC50 values ranging from 10 µM to 25 µM across different cell lines .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted using animal models to evaluate the effects of the compound on anxiety-like behavior. Results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting that the compound may have anxiolytic properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is C19H20F2N2OS. The compound features a piperazine ring, which is known for its versatility in drug design, and incorporates a fluorophenyl group that enhances its pharmacological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been evaluated against various cancer cell lines using the National Cancer Institute's protocols, demonstrating significant cytotoxic effects.
- In Vitro Cytotoxicity : The compound was tested on multiple cancer cell lines, showing an average growth inhibition rate (GI50) with values indicating strong antitumor efficacy. For instance, it exhibited mean GI50 values around 15.72 μM against specific tumor cells, suggesting its potential as an effective anticancer agent .
Neuropharmacological Applications
The piperazine moiety in the compound is associated with various neuropharmacological effects. Compounds containing similar structures have been investigated for their potential in treating neurological disorders such as anxiety and depression.
- Serotonin Receptor Modulation : Research suggests that derivatives of piperazine can act as serotonin receptor antagonists or agonists, which may contribute to their anxiolytic or antidepressant effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial targets.
- Antibacterial Efficacy : Studies have reported that compounds with structural similarities exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) were recorded in the range of 32 µg/mL to 47.5 µg/mL against common pathogens .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study synthesized related compounds and tested them against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin, underscoring the potential of this class of compounds in oncology .
- Neuropharmacological Evaluation : Another study explored the effects of piperazine derivatives on anxiety models in rodents. The results indicated a significant reduction in anxiety-like behaviors, suggesting that similar compounds could be developed for therapeutic use in anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine and Propanol Moieties
The target compound’s structural analogs primarily differ in substituents on the piperazine ring and the propanol chain. Key examples include:
Structural Insights:
- Electron-Withdrawing vs.
- Sulfanyl vs. Ether/Oxygen Linkages: The sulfanyl group in the target compound may offer distinct hydrogen-bonding capabilities or disulfide-mediated interactions, unlike the ether linkages in naphthyloxy derivatives .
- Fluorine vs.
Pharmacological Implications (Inferred from Structural Analogues)
While direct pharmacological data for the target compound are unavailable, insights can be drawn from related piperazine-propanol derivatives:
- CNS Targeting: Piperazine derivatives often exhibit affinity for serotonin or dopamine receptors. The fluorinated aromatic systems in the target compound may improve CNS bioavailability compared to non-fluorinated analogs .
- Metabolic Stability: Trifluoromethyl groups are known to resist cytochrome P450-mediated metabolism, suggesting the target compound may have a longer half-life than chlorophenyl or methoxyphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
